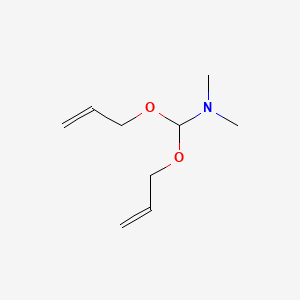
N-(2-Formylamino-(1,1',4',1'')terphenyl-2''-YL)-formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide: is a complex organic compound characterized by its unique structure, which includes a terphenyl backbone with formylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Backbone: This can be achieved through Suzuki coupling reactions, where aryl halides and boronic acids are coupled in the presence of a palladium catalyst.
Introduction of Formyl Groups: The formyl groups can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the formylamino groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology:
Bioconjugation: Can be used to modify biomolecules for imaging or therapeutic purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.
Industry:
Polymer Chemistry: Used in the synthesis of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex structures. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its formylamino groups, influencing biochemical pathways.
Comparison with Similar Compounds
- 1,3,5-Tris(4-aminophenyl)benzene
- 1,3,5-Tris(4-formylphenyl)benzene
Comparison:
- 1,3,5-Tris(4-aminophenyl)benzene: Similar in structure but lacks the formyl groups, making it less reactive in certain types of chemical reactions.
- 1,3,5-Tris(4-formylphenyl)benzene: Contains formyl groups but lacks the amino groups, which limits its applications in bioconjugation and drug development.
Uniqueness: N-(2-Formylamino-(1,1’,4’,1’‘)terphenyl-2’'-YL)-formamide is unique due to the presence of both formyl and amino groups, providing a balance of reactivity and functionality that is valuable in various scientific and industrial applications.
Properties
CAS No. |
34673-75-1 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[2-[4-(2-formamidophenyl)phenyl]phenyl]formamide |
InChI |
InChI=1S/C20H16N2O2/c23-13-21-19-7-3-1-5-17(19)15-9-11-16(12-10-15)18-6-2-4-8-20(18)22-14-24/h1-14H,(H,21,23)(H,22,24) |
InChI Key |
HDLRCMROLVGHFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C3=CC=CC=C3NC=O)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-5-(4-chlorobenzyl)-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11964919.png)

![5-(2-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964931.png)




![10-[(2-{1-[(furan-2-yl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B11964944.png)


![7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11964958.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11964960.png)
